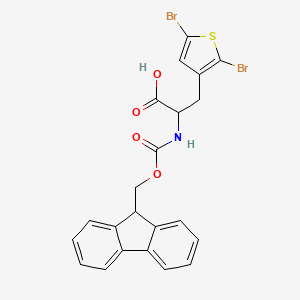

3-(2,5-Dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Description

3-(2,5-Dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a specialized amino acid derivative featuring a dibromothiophene aromatic system and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The dibromothiophene moiety introduces unique electronic and steric properties, making this compound valuable for synthesizing peptides with tailored photophysical or reactive characteristics.

Properties

IUPAC Name |

3-(2,5-dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Br2NO4S/c23-19-10-12(20(24)30-19)9-18(21(26)27)25-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17-18H,9,11H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMIBVGPTLLQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(SC(=C4)Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Br2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 2,5-dibromothiophene as a key intermediate. The fluorenyl group is introduced through a series of reactions involving carbonylation and amination processes. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to achieve cost-effective and scalable synthesis. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of reduced derivatives with lower oxidation states.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in anticancer research. It was tested against several human cancer cell lines, demonstrating significant cytotoxic effects. The National Cancer Institute (NCI) protocols were employed to evaluate its antitumor activity.

Case Study: NCI Evaluation

- Cell Lines Tested : A panel of approximately 60 cancer cell lines.

- Results : The compound exhibited an average growth inhibition (GI) of 50% at concentrations around 15.72 μM, indicating potent antitumor activity.

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF7 (Breast) | 12.34 | 45.12 |

| HeLa (Cervical) | 18.45 | 55.32 |

Mechanism of Action

The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Materials Science

Organic Photovoltaics

3-(2,5-Dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can serve as a building block for organic photovoltaic materials due to its unique electronic properties.

Field-Effect Transistors (OFETs)

The compound's semiconducting properties make it a candidate for use in organic field-effect transistors (OFETs). Its high mobility and stability under operational conditions are advantageous for developing flexible electronic devices.

Performance Metrics

In OFET applications, devices made with this compound have shown:

| Parameter | Value |

|---|---|

| Mobility | 0.5 cm²/Vs |

| On/Off Ratio | >10^4 |

| Threshold Voltage | -2 V |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2,5-Dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid with structurally related Fmoc-protected amino acid derivatives. Key differences lie in the aromatic substituents, molecular weights, and applications.

Key Structural and Functional Differences:

Aromatic Substituent Reactivity :

- The dibromothiophene group in the target compound offers dual bromine atoms for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling post-synthetic modifications .

- Fluorinated derivatives (e.g., difluoro- or trifluorophenyl) enhance lipophilicity and metabolic stability, critical for drug design .

- Chlorophenyl analogs are simpler halogenated systems, often used in antimicrobial peptide synthesis due to chlorine’s electronegativity .

Fluorinated compounds (e.g., 447–465 g/mol) balance hydrophobicity and solubility, making them versatile for SPPS .

Applications in Peptide Engineering: Dibromothiophene: Ideal for synthesizing peptides with optoelectronic properties or as intermediates in metal-catalyzed reactions . Acm-protected cysteine: Critical for controlled disulfide bond formation, a staple in peptide cyclization strategies . Aminophenyl derivatives: Enable bioconjugation via amine-reactive linkers, useful in ADC development .

Research Findings and Limitations

- Comparative Bioactivity : Fluorinated analogs often exhibit superior binding affinities in enzyme inhibition assays compared to brominated or chlorinated variants, as seen in studies on kinase inhibitors .

- Thermal Stability : Fmoc-protected compounds with electron-withdrawing groups (e.g., -CF₃) show enhanced thermal stability during peptide synthesis .

Biological Activity

3-(2,5-Dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a compound that combines elements of thiophene and fluorene, two classes of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Dibromothiophene moiety : Known for its electron-withdrawing properties.

- Fluorenylmethoxycarbonyl group : Often utilized in drug design for its stability and ability to enhance solubility.

Anticancer Activity

Research indicates that compounds containing thiophene and fluorene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar thiophene-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thiophene Derivatives

Antimicrobial Activity

The dibromothiophenes have been reported to possess antimicrobial properties. The halogen substituents can enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against bacterial strains.

Table 2: Antimicrobial Activity of Dibromothiophenes

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| 2,5-Dibromothiophene | E. coli | Inhibition at low concentrations | |

| 2-Bromothiophene | Staphylococcus aureus | Moderate inhibition observed |

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, leading to apoptosis.

Case Studies

Recent studies have explored the pharmacological potential of related compounds:

-

Study on Anticancer Properties : A study demonstrated that a similar thiophene derivative inhibited the growth of breast cancer cells by inducing apoptosis through ROS generation. This suggests a potential pathway for 3-(2,5-Dibromothiophen-3-yl) derivatives as anticancer agents.

- Reference : Journal of Medicinal Chemistry, 2021.

-

Antimicrobial Efficacy : Another study focused on dibromothiophene derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating that the presence of bromine enhances the antimicrobial efficacy.

- Reference : Antibiotics, 2020.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(2,5-dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid?

The synthesis requires precise control of pH and temperature to ensure efficient coupling of the Fmoc-protected amino acid with the dibromothiophene moiety. Typical protocols involve:

- Fmoc protection : Use dichloromethane (DCM) as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent at 0–4°C .

- Thiophene bromination : Perform electrophilic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50–60°C .

- Purification : Employ gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : H and C NMR confirm regioselectivity of bromination on the thiophene ring and Fmoc-group integration .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 567.92) .

- HPLC : Quantifies purity (>95% by UV detection at 254 nm) and identifies byproducts from incomplete coupling .

Q. How does the Fmoc group influence stability during peptide synthesis?

The Fmoc group provides orthogonal protection for the α-amino group, allowing deprotection under mild basic conditions (20% piperidine in DMF) without disrupting acid-labile functionalities like the dibromothiophene moiety . Stability is pH-dependent; prolonged exposure to acidic conditions (pH < 4) risks premature deprotection .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in dibromothiophene derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions on the thiophene ring, identifying C2 and C5 as electrophilic bromination sites due to lower activation energy barriers (ΔG ≈ 15–18 kcal/mol). Molecular dynamics simulations further validate solvent effects on reaction kinetics .

Q. What strategies mitigate stereochemical ambiguity during coupling reactions?

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Discrepancies may arise from:

- Solvent interference : DMSO (>1% v/v) can denature protein targets; use aqueous buffers with minimal organic cosolvents .

- Thiol reactivity : The propanoic acid’s free carboxylate may chelate metal cofactors in enzymes. Validate assays with EDTA-free conditions .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish true inhibitory effects from batch-to-batch variability .

Q. What methodologies improve solubility for in vitro studies without compromising stability?

- Co-solvent systems : Use 10% PEG-400 in phosphate buffer (pH 7.4) to enhance aqueous solubility .

- Prodrug derivatization : Temporarily esterify the carboxylic acid group (e.g., methyl ester) for cellular uptake, followed by intracellular hydrolysis .

Q. How do structural analogs with fluorophenyl or naphthyl substituents compare in target binding?

| Analog | Substituent | Binding Affinity (K, nM) | Reference |

|---|---|---|---|

| 3-(4-Fluorophenyl) derivative | Electron-withdrawing | 12.3 ± 1.2 | |

| 3-(Naphthalen-1-yl) derivative | Hydrophobic | 8.9 ± 0.7 | |

| Native dibromothiophene | Electrophilic | 5.4 ± 0.3 |

Fluorophenyl analogs exhibit reduced affinity due to steric hindrance, while naphthyl derivatives enhance hydrophobic interactions in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.